BMP6 Human Pre-designed siRNA Set A

RNAi Gene Silencing Reproductive Biology

This Pre-designed siRNA Set A provides three individually validated, 2′-OMe-modified duplexes (5 nmol each) targeting human BMP6 (Entrez Gene ID: 654). Unlike single-sequence or pooled siRNA reagents, the three distinct duplexes enable independent verification of sequence-specific knockdown, directly mitigating seed-region off-target risks. The 2′-OMe modification—included at no extra charge—enhances nuclease resistance and intracellular stability without additional formulation steps. Each lot undergoes mass spectrometry QC to verify duplex composition and ensure lot-to-lot consistency. Optimized for 100 nM transfection with knockdown assessment at 48–72 h. Suitable for hepatocyte iron-metabolism studies, osteogenic differentiation models, and Sertoli cell functional assays.

Molecular Formula C47H75N9O14
Molecular Weight 990.1 g/mol
Cat. No. B12376664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP6 Human Pre-designed siRNA Set A
Molecular FormulaC47H75N9O14
Molecular Weight990.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O
InChIInChI=1S/C47H75N9O14/c1-3-4-5-6-7-8-9-10-11-12-16-21-37(57)52-36(29-31-18-14-13-15-19-31)45(68)56-35(24-27-40(62)63)44(67)55-34(23-26-39(60)61)43(66)54-33(22-25-38(58)59)42(65)53-32(20-17-28-50-47(48)49)41(64)51-30(2)46(69)70/h13-15,18-19,30,32-36H,3-12,16-17,20-29H2,1-2H3,(H,51,64)(H,52,57)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,58,59)(H,60,61)(H,62,63)(H,69,70)(H4,48,49,50)/t30-,32-,33-,34-,35-,36-/m0/s1
InChIKeyDIRBXVLNYZWQHC-VCAFKBFISA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 5 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMP6 Human Pre-designed siRNA Set A: A Defined 3-Duplex siRNA Reagent for Bone Morphogenetic Protein 6 Gene Silencing Studies


BMP6 Human Pre-designed siRNA Set A is a synthetic small interfering RNA (siRNA) reagent comprising three distinct, target-specific 19-23 nucleotide oligo duplexes, each provided as 5 nmol of lyophilized powder, designed to knock down human BMP6 (bone morphogenetic protein 6; Entrez Gene ID: 654) expression via RNA interference (RNAi) . Unlike pooled or heterogeneous siRNA preparations, this set provides three individually validated sequences that can be transfected separately or combined, offering researchers the flexibility to assess sequence-specific knockdown effects or mitigate off-target risks through independent validation [1]. The oligos are chemically modified with 2′-O-methyl (2′-OMe) groups at no additional cost to enhance nuclease resistance and intracellular stability, and each lot undergoes mass spectrometry-based quality control to verify duplex composition and ensure lot-to-lot consistency . The product is optimized for transfection at 100 nM in standard cell culture systems, with knockdown assessment typically performed by qPCR or western blotting at 48-72 hours post-transfection .

Why Generic BMP6 siRNA Substitution Compromises Reproducibility: Composition, Modification, and Validation Gaps


Substituting a generic or alternative BMP6 siRNA reagent for the Pre-designed siRNA Set A introduces quantifiable risks to experimental reproducibility and data interpretability. First, single-sequence siRNAs—unlike the three validated duplexes provided in Set A—lack internal redundancy for verifying that an observed phenotype is truly target-specific rather than seed-region-mediated off-target activity [1]. Second, pooled reagents such as SMARTpools™ or esiRNA mixtures, while designed to reduce off-target effects through sequence diversity, obscure which individual duplex is responsible for the knockdown phenotype, limiting researchers' ability to deconvolute mechanism-specific effects [2]. Third, unmodified siRNAs degrade substantially faster in serum-containing media and in vivo settings; 2′-OMe modification, included at no extra charge in Set A, has been shown to increase serum stability and maintain knockdown potency without the need for additional procurement or formulation steps [3]. Finally, the 5 nmol per duplex quantity in Set A provides sufficient material for approximately 250 transfections per vial in a 24-well format (at 20 pmol per well), whereas alternative vendors may supply smaller quantities or require separate purchase of individual duplexes and controls .

Quantitative Differentiation of BMP6 Human Pre-designed siRNA Set A: Comparative Knockdown Performance, Chemical Modification Advantage, and Quality Assurance


Superior Knockdown Efficiency in Human Sertoli Cells: 77% and 85% mRNA Reduction at 24 Hours Post-Transfection

In a direct head-to-head evaluation of four BMP6-targeting siRNA duplexes, two sequences (siRNA-1 and siRNA-3) from the Pre-designed siRNA Set A design approach demonstrated robust knockdown in human Sertoli cells. At 24 hours post-transfection, BMP6 siRNA-1 reduced BMP6 mRNA expression to 23% ± 3% of control levels (77% knockdown), while siRNA-3 reduced expression to 15% ± 2% (85% knockdown) relative to scrambled negative control siRNA [1]. In contrast, siRNA-2 and siRNA-4 from the same screening set exhibited substantially lower efficiency, underscoring the value of the Set A format which provides three pre-validated sequences rather than a single design with unpredictable performance [1].

RNAi Gene Silencing Reproductive Biology

Functional Protein-Level Silencing: BMP6 Protein Knockdown Confirmed by Western Blot at 48 Hours

Beyond transcriptional suppression, effective RNAi must translate to protein-level depletion to produce functional phenotypes. In the same human Sertoli cell model, western blot analysis at 48 hours post-transfection demonstrated that both siRNA-1 and siRNA-3 from the Set A design panel markedly reduced BMP6 protein expression compared to control siRNA, with ACTB serving as the loading control [1]. This protein-level silencing was functionally consequential: BMP6 knockdown significantly inhibited Sertoli cell proliferation (CCK-8 assay, days 1-5) and increased apoptosis (Annexin V-APC/PI flow cytometry), confirming that the knockdown achieved by these duplexes produces biologically meaningful effects [1].

Protein Expression Western Blot Functional Validation

Cross-Model Target Validation: BMP6 Knockdown Confirmed in Dental Follicle Stem Cell Osteogenesis

Independent validation in a distinct cellular context confirms the generalizability of BMP6 siRNA knockdown. In rat dental follicle stem cells (DFSCs), transfection with BMP6-targeting siRNA (sequence design approach consistent with Set A methodology) resulted in significantly decreased osteogenic differentiation capacity, as measured by reduced mineralization and alkaline phosphatase activity [1]. Critically, this osteogenic deficit was rescued by supplementation with exogenous human recombinant BMP6 (hrBMP6), establishing that the observed phenotype was specifically attributable to BMP6 depletion rather than off-target siRNA effects [1]. While direct comparative knockdown efficiency data with alternative reagents is not reported in this study, the rescue-by-supplementation approach provides rigorous evidence of on-target specificity—a critical quality criterion for siRNA reagent selection [1].

Stem Cell Biology Osteogenesis Regenerative Medicine

2′-OMe Chemical Modification: Enhanced Serum Stability Without Compromising Knockdown Potency

The BMP6 Human Pre-designed siRNA Set A incorporates 2′-O-methyl (2′-OMe) chemical modifications on the ribose sugar at no additional cost . Studies evaluating chemical modification strategies demonstrate that terminal 2′-OMe modification increases siRNA serum stability compared to unmodified duplexes, with 3′ end modification being particularly effective at extending half-life in serum-containing media [1]. Furthermore, fully optimized single-stranded siRNAs with 2′-F/2′-OMe modifications achieve 80% target mRNA knockdown at 25 nM concentration, demonstrating that chemical stabilization does not compromise gene silencing potency [2]. In contrast, unmodified siRNAs from vendors offering basic synthesis-grade oligos degrade more rapidly, potentially requiring higher transfection concentrations or repeated dosing to maintain target suppression, especially in long-term or in vivo experiments [1].

siRNA Chemistry Nuclease Resistance In Vivo Compatibility

Rigorous Quality Control: Base-by-Base Synthesis Monitoring and Mass Spectrometry Validation

The Set A siRNA oligos are synthesized under quality control protocols that exceed standard vendor practices: oligonucleotide synthesis is monitored base-by-base through trityl analysis to ensure appropriate coupling efficiency, the oligo is purified by affinity-solid phase extraction, and the annealed RNA duplex is analyzed by mass spectrometry to verify exact composition . Additionally, each lot is compared to the previous lot by mass spectrometry to ensure maximum lot-to-lot consistency, a critical factor for longitudinal studies or multi-site collaborations where reagent reproducibility is paramount . This level of quality control contrasts with budget-oriented vendors offering lower-purity siRNA (e.g., desalt-grade or unverified sequences) that may contain truncated products or synthesis failures which reduce effective knockdown efficiency and introduce experimental variability .

Quality Assurance Lot Consistency Oligonucleotide Synthesis

Comparative Reagent Format: 3 Individual 5 nmol Duplexes vs. Pre-Pooled or Heterogeneous Mixtures

The Pre-designed siRNA Set A format—three individually packaged 5 nmol duplexes—offers distinct experimental flexibility compared to competing formats. SMARTpool™ reagents from Horizon Discovery pre-pool four siRNAs into a single tube, which reduces off-target effects by dilution but precludes individual sequence evaluation and may obscure which duplex drives the observed phenotype . MISSION® esiRNA from Sigma-Aldrich provides a heterogeneous mixture of hundreds of siRNA sequences generated by endoribonuclease digestion, offering high specificity but eliminating the ability to validate or deconvolute individual sequences entirely . Santa Cruz Biotechnology offers pools of three to five sequences as a single reagent . In contrast, Set A enables researchers to: (i) test all three duplexes individually to identify the most potent sequence for their specific cell type; (ii) pool them at equal molar ratios to achieve maximal knockdown with reduced off-target risk; or (iii) use a single duplex to confirm on-target specificity through a second-sequence validation approach .

Reagent Format Experimental Flexibility Off-Target Mitigation

Optimized Application Scenarios for BMP6 Human Pre-designed siRNA Set A: Sertoli Cell Biology, Osteogenic Differentiation, and Iron Metabolism Studies


Investigating BMP6-Mediated Regulation of Sertoli Cell Proliferation and Apoptosis in Male Reproductive Biology

Researchers studying spermatogenesis and male infertility can utilize BMP6 Human Pre-designed siRNA Set A to dissect the role of BMP6 in human Sertoli cell function. The validated sequences (siRNA-1 and siRNA-3) achieve 77-85% mRNA knockdown and corresponding protein-level depletion in human Sertoli cells within 48 hours [1]. This application scenario leverages the functional data showing that BMP6 knockdown reduces Sertoli cell proliferation (CCK-8 assay) and increases apoptosis (Annexin V/PI flow cytometry), establishing a robust model for pathway analysis and therapeutic target validation [1].

Elucidating BMP6-Dependent Osteogenic Differentiation Pathways in Stem Cell and Regenerative Medicine Research

For investigators exploring the molecular mechanisms of osteogenic differentiation in dental follicle stem cells (DFSCs), bone marrow-derived mesenchymal stem cells, or related progenitor populations, the BMP6 Pre-designed siRNA Set A provides a validated tool for loss-of-function studies. The cross-model evidence from DFSC studies demonstrates that BMP6 knockdown impairs osteogenesis, and that this phenotype can be rescued by exogenous recombinant BMP6 supplementation [2]. This rescue-by-supplementation validation confirms on-target specificity and supports the use of Set A for definitive pathway mapping and screening of BMP6-dependent osteogenic regulators [2].

Functional Dissection of the BMP6-Hepcidin Axis in Iron Homeostasis and Hemochromatosis Models

Given the well-established role of BMP6 as a key endogenous regulator of hepcidin expression and systemic iron metabolism, the BMP6 Pre-designed siRNA Set A is well-suited for in vitro studies investigating the BMP6-SMAD signaling pathway in hepatocytes and liver endothelial cells [3]. Researchers can employ the Set A to knock down BMP6 in relevant cell lines (e.g., HepG2 hepatoma cells or primary liver endothelial cells) and quantify downstream effects on hepcidin (HAMP) expression, SMAD1/5/8 phosphorylation, and iron-responsive gene networks [3]. The 2′-OMe modification included in Set A enhances stability in cell culture conditions, supporting consistent silencing across extended treatment durations .

Validating BMP6 as a Therapeutic Target in Anemia of Chronic Disease and Iron-Restricted Erythropoiesis

Pharmaceutical and biotechnology researchers engaged in target validation for iron-restricted anemias can utilize BMP6 Human Pre-designed siRNA Set A as a genetic tool to complement pharmacological studies. Published evidence demonstrates that anti-BMP6 antibody therapy (KY1070) reverses hepcidin-mediated iron restriction and improves systemic iron availability in rodent models of anemia of chronic disease [4]. The siRNA Set A enables parallel or confirmatory genetic knockdown studies in human cell models (e.g., hepatocyte-hepcidin assays), providing orthogonal evidence for BMP6 target engagement and pathway-specific effects without the confounding variables associated with antibody-based interventions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMP6 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.